P-(Chloromethyl)phosphonic dihydrazide
Description
Properties
CAS No. |
67704-63-6 |
|---|---|
Molecular Formula |
CH8ClN4OP |
Molecular Weight |
158.53 g/mol |
IUPAC Name |
[chloromethyl(hydrazinyl)phosphoryl]hydrazine |
InChI |
InChI=1S/CH8ClN4OP/c2-1-8(7,5-3)6-4/h1,3-4H2,(H2,5,6,7) |
InChI Key |
SUBOCRKWLWULPL-UHFFFAOYSA-N |
Canonical SMILES |
C(P(=O)(NN)NN)Cl |
Origin of Product |
United States |
Preparation Methods
Procedure (Adapted from):
Reactants :
- Paraformaldehyde (200 g, 6.67 mol)
- Phosphorus trichloride (1,320 g, 9.6 mol)
Conditions :
- Heated at 250°C under reflux for 6–8 hours.
- Excess PCl₃ ensures complete conversion.
Mechanism :
Paraformaldehyde decomposes to formaldehyde (HCHO), which reacts with PCl₃ via electrophilic substitution:
$$
\text{HCHO} + \text{PCl}3 \rightarrow \text{ClCH}2\text{P(O)Cl}_2 + \text{HCl} \uparrow
$$Workup :
- Unreacted PCl₃ is distilled off under reduced pressure.
- The crude product is purified via fractional distillation.
Yield : ~70–80% (theoretical).
Hydrazinolysis to Form P-(Chloromethyl)phosphonic Dihydrazide
The dichloride intermediate undergoes nucleophilic substitution with hydrazine (NH₂NH₂) to replace chloride groups with hydrazide functionalities.
Procedure (Adapted from):
Reactants :
- Chloromethylphosphonic dichloride (1 mol)
- Hydrazine hydrate (2.2 mol, 64% aqueous solution)
Conditions :
- Conducted in anhydrous tetrahydrofuran (THF) or ethanol at 0–5°C.
- Slow addition of hydrazine to prevent exothermic side reactions.
Mechanism :
Hydrazine acts as a nucleophile, displacing chloride ions:
$$
\text{ClCH}2\text{P(O)Cl}2 + 2 \text{NH}2\text{NH}2 \rightarrow \text{ClCH}2\text{P(O)(NHNH}2\text{)}_2 + 2 \text{HCl} \uparrow
$$Workup :
- Precipitated HCl is neutralized with NaOH.
- The product is filtered, washed with cold ethanol, and recrystallized.
Yield : ~65–75% (theoretical).
Alternative Route: Phosphorylation of Chloromethylphosphonic Acid
While less common, chloromethylphosphonic acid (ClCH₂P(O)(OH)₂) can be activated to its dichloride prior to hydrazinolysis.
Procedure (Hypothetical, Based on):
Activation :
- Treat ClCH₂P(O)(OH)₂ with thionyl chloride (SOCl₂) or PCl₅ in dichloromethane.
$$
\text{ClCH}2\text{P(O)(OH)}2 + 2 \text{SOCl}2 \rightarrow \text{ClCH}2\text{P(O)Cl}2 + 2 \text{SO}2 \uparrow + 2 \text{HCl} \uparrow
$$
- Treat ClCH₂P(O)(OH)₂ with thionyl chloride (SOCl₂) or PCl₅ in dichloromethane.
Hydrazinolysis :
Follow Step 2 above.
Yield : Comparable to the primary method but requires additional steps.
Characterization and Analytical Data
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
P-(Chloromethyl)phosphonic dihydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and various substituted phosphonic dihydrazides.
Scientific Research Applications
P-(Chloromethyl)phosphonic dihydrazide is an organophosphorus compound with a chloromethyl group attached to the phosphorus atom, along with two hydrazide groups. It has garnered interest for its applications in chemistry, biology, medicine, and industry.
Scientific Research Applications
This compound serves as a reagent in synthesizing organophosphorus compounds and as a precursor for phosphonic acid derivatives. It is also studied for its potential biological activity, including antimicrobial uses, and explored as a therapeutic agent, particularly in treating bacterial infections. Additionally, it finds use in the production of flame retardants, plasticizers, and other industrial chemicals.
Chemistry
This compound is a reagent in synthesizing various organophosphorus compounds. The synthesis typically involves reacting chloromethylphosphonic dichloride with hydrazine under controlled conditions, often in an inert atmosphere like nitrogen or argon, to prevent unwanted side reactions. The general reaction scheme is:
Biology
This compound is investigated for its potential biological activity, including its use as an antimicrobial agent. The mechanism of action involves the interaction of the phosphonic dihydrazide moiety with specific molecular targets and can form strong bonds with metal ions, potentially inhibiting certain enzymatic activities. The chloromethyl group can also undergo nucleophilic substitution reactions, leading to the formation of biologically active derivatives.
Agriculture
This compound's applications extend to agriculture as a herbicide or plant growth regulator. Interaction studies have shown its reactivity with nucleophiles, such as amines and hydrazines, forming stable complexes and derivatives through nucleophilic substitution reactions.
Industry
In industrial settings, large-scale reactors and continuous flow processes may be employed to enhance efficiency and yield in the production of this compound. Reaction conditions are optimized to minimize by-products and ensure the purity of the final product. It is also used in the production of flame retardants and plasticizers.
Chemical Reactions
This compound undergoes oxidation, reduction, and substitution reactions.
Types of Reactions:
- Oxidation: It can be oxidized to form corresponding phosphonic acid derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
- Reduction: Reduction reactions can lead to the formation of phosphine derivatives, employing reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols under mild conditions.
Mechanism of Action
The mechanism by which P-(Chloromethyl)phosphonic dihydrazide exerts its effects involves the interaction of the phosphonic dihydrazide moiety with specific molecular targets. The compound can form strong bonds with metal ions, which can lead to the inhibition of certain enzymatic activities. Additionally, the chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various biologically active derivatives.
Comparison with Similar Compounds
Adipic Acid Dihydrazide (ADH) and Isophthalic Dihydrazide (IDH)
- Structure : Aliphatic (ADH) vs. aromatic (IDH) backbones.
- Reactivity : Both react with epoxide groups in resins, but IDH’s rigid aromatic structure enhances thermal stability in epoxy curing .
- Applications : ADH and IDH are latent curing agents for LCD adhesives, unlike P-(chloromethyl)phosphonic dihydrazide, which is tailored for heterocyclic synthesis .
N1,N5-Bis[(4-oxo-4H-chromen-3-yl)methylene]phosphonic Dihydrazide
Bis(N’-Arylpropanehydrazonoyl Chlorides)
- Structure: Azine derivatives with hydrazonoyl chloride groups.
- Reactivity: Formed via nucleophilic substitution with thiophenol or hydroxylamine, contrasting with the cyclization pathway of this compound .
Key Research Findings
- Synthetic Efficiency : The Vilsmeier-Haack route for this compound is higher-yielding (86%) compared to azine syntheses (70–80%) .
- Structural Influence : Aromatic backbones (e.g., IDH) improve thermal stability in epoxies, while aliphatic chains (e.g., ADH) offer flexibility .
- Biological Relevance: Phosphorus heterocycles derived from dihydrazides exhibit broader biocidal activity than non-phosphorus analogs .
Q & A
Q. What are the standard synthetic routes for P-(Chloromethyl)phosphonic dihydrazide?
The compound is commonly synthesized via the Vilsmeier-Haack reaction , where phosphonic dihydrazide reacts with a reagent derived from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reaction proceeds at 50–60°C for 4 hours, yielding the target compound in high purity (86% yield). Key steps include:
Q. What spectroscopic techniques are critical for characterizing this compound?
A multi-technique approach is essential:
- ¹H/¹³C/³¹P NMR : Signals at δ 8.35 ppm (P–H, J = 328 Hz), δ 158.1–166.3 ppm (C=N), and δ 7.58 ppm (³¹P) confirm the cyclic triazaphosphole structure .
- IR Spectroscopy : Peaks at 3474–3150 cm⁻¹ (H-bonded NH/OH), 1713 cm⁻¹ (C=N⁺), and 1661 cm⁻¹ (C=N) validate functional groups .
- Mass Spectrometry : Major fragments at m/z 225 (M⁺) and 226 (M+1) align with the molecular formula C₄H₁₁ClN₅OP .
Q. How is this compound utilized in heterocyclic synthesis?
It serves as a precursor for 1,2,4,3-triazaphospholes and bis-α-aminophosphonates . For example:
- Condensation with 4-oxo-4H-chromene-3-carboxaldehyde in ethanol forms hydrazones, which are further modified via phosphorylation to yield chromone-containing derivatives .
- Reactions with hydrazonoyl chlorides produce azines, confirmed by X-ray crystallography .
Advanced Research Questions
Q. How can researchers address unsuccessful hydrolysis attempts of this compound derivatives?
Hydrolysis failures (e.g., tarry byproducts instead of aldehydes) may arise from steric hindrance or unstable intermediates. Mitigation strategies include:
- Testing alternative bases (e.g., K₂CO₃ instead of NaOH) under milder conditions (room temperature, shorter reaction times).
- Using protective groups for sensitive functional groups during hydrolysis .
- Monitoring reaction progress via TLC or in situ NMR to identify decomposition pathways.
Q. What experimental designs confirm proposed reaction mechanisms for Vilsmeier-Haack-derived products?
To validate mechanisms involving intermediates (e.g., iminium species A and cyclic intermediate B in Scheme 1):
Q. How can contradictions in spectral data (e.g., hydration states) be resolved?
Discrepancies in elemental analysis (e.g., hydrated vs. anhydrous forms) require:
Q. What methods optimize the synthesis of diastereomerically pure phosphonate derivatives?
For compounds like bis-α-aminophosphonates:
- Use chiral auxiliaries (e.g., L-proline) to induce stereoselectivity during phosphorylation .
- Employ column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate meso and racemic forms .
- Analyze diastereomer ratios via ³¹P NMR, which is highly sensitive to phosphorus stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
